1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which integrates a pyrazolo[1,5-a]pyrimidine moiety with a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly as an inhibitor of specific biological pathways.
This compound falls under the category of N-heterocyclic compounds, specifically those containing pyrazolo and pyrrolidine structures. The pyrazolo[1,5-a]pyrimidine derivatives are known for their diverse biological activities, including anticancer and anti-inflammatory properties. The synthesis of such compounds often involves multi-step organic reactions that allow for the introduction of various functional groups to enhance their bioactivity.
The synthesis of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide typically involves several key steps:
These methods are adaptable and can be optimized for yield and purity by employing techniques such as continuous flow chemistry or automated synthesis protocols to scale production effectively while maintaining high quality .
The molecular formula for 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide is . Its molecular weight is approximately 262.31 g/mol. The structural representation includes a pyrazolo[1,5-a]pyrimidine ring fused with a pyrrolidine ring, along with a carboxamide functional group.
A detailed structural analysis can be represented through its InChI key (LRMLSMQXEVBDDZ-UHFFFAOYSA-N) and SMILES notation (CC1=NC2=CC=NN2C(=C1)N3CC(C(C3)CO)CO) .
The reactivity of 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide can be explored through various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacological profile .
The mechanism of action for 1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets within biological systems. This compound has been studied primarily for its role as an inhibitor of mammalian target of rapamycin (mTOR), a key regulatory protein involved in cell growth and proliferation.
Upon binding to mTOR or related kinases, this compound may inhibit downstream signaling pathways that lead to cell cycle progression and survival. Such inhibition can result in reduced tumor growth in cancer models and has implications for therapeutic strategies against various malignancies .
The compound exhibits stability under standard laboratory conditions but may require careful handling due to potential reactivity under extreme pH or temperature conditions.
1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential as a versatile tool in drug discovery and development.
Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged bicyclic heterocyclic scaffold in drug discovery, first synthesized in the mid-20th century through cyclization reactions of β-dicarbonyl compounds with 5-aminopyrazoles. Early research focused on exploring its chemical reactivity, with seminal work by Alcalde (1974) establishing robust cyclocondensation methodologies using β-aminocrotonitrile and α-formyl phenylacetonitrile precursors [4]. The 1980–1990s marked a pivotal shift when PP derivatives were identified as potent enzyme inhibitors, particularly targeting protein kinases. This era saw the development of zaleplon (sedative-hypnotic) and indiplon (GABA_A modulator), demonstrating the scaffold's CNS applications [1] [2]. The 2000s witnessed accelerated interest in PP-based kinase inhibitors, exemplified by dorsomorphin (AMPK inhibitor) and presatovir (RSV antiviral). Landmark achievements include FDA-approved NTRK inhibitors larotrectinib (2018) and repotrectinib (2023), which exploit the PP core for targeting tropomyosin receptor kinases in fusion-positive cancers [7]. Contemporary research focuses on overcoming drug resistance through structural diversification, with over 100 synthetic methodologies now enabling precise functionalization at C2, C3, C5, C6, and C7 positions [1] [5].
Table 1: Evolution of Key Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry
Year | Compound | Therapeutic Target | Clinical Significance |
---|---|---|---|
1980s | Zaleplon | GABA_A receptor | FDA-approved sedative (1999) |
2007 | Dorsomorphin | AMPK/BMP signaling | First PP-based kinase inhibitor |
2018 | Larotrectinib | Tropomyosin receptor kinases (Trk) | First FDA-approved TRK inhibitor for NTRK+ cancers |
2023 | Repotrectinib | Trk (resistant mutants) | Second-generation TRK inhibitor overcoming resistance |
The 5-methylpyrazolo[1,5-a]pyrimidine core confers distinctive physicochemical and target-binding advantages critical for kinase inhibition. The methyl group at C5 enhances electron density in the pyrimidine ring via hyperconjugation, increasing hydrogen-bond acceptor capacity at N6 and C7 positions [8]. X-ray crystallographic studies of kinase-bound PP complexes reveal that 5-methyl substitution induces favorable hydrophobic contacts within the ATP-binding cleft, particularly with conserved residues like Val 828 in PI3Kδ and Leu 657 in CDK2 [5] [6]. Compared to unsubstituted analogs, 5-methyl derivatives exhibit:
Synthetic access to 5-methyl-PP derivatives typically involves cyclocondensation of 5-amino-3-methylpyrazole with 1,3-biselectrophiles. Yamagami's POCl₃-catalyzed method efficiently converts malonic acid derivatives to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, while microwave-assisted protocols using β-enaminones reduce reaction times from hours to minutes [2] [5]. The commercial availability of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2) further streamlines derivatization [8].
Table 2: Impact of C5 Substitution on Pyrazolo[1,5-a]pyrimidine Properties
C5 Substituent | H-Bond Acceptor Capacity | Kinase Binding Energy (ΔG, kcal/mol) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|
H | Moderate (N6) | -9.2 ± 0.3 | 28 ± 5 |
CH₃ | Enhanced (N6/C7) | -10.8 ± 0.4 | 45 ± 7 |
CF₃ | Strong (N6/C7) | -11.5 ± 0.5 | 62 ± 8 |
Cl | Moderate (N6) | -9.5 ± 0.4 | 32 ± 6 |
The fusion of pyrrolidine-2-carboxamide with the 5-methylpyrazolo[1,5-a]pyrimidine core creates a multifunctional pharmacophore with synergistic binding capabilities. This design strategy leverages three key structural features:
US Patent 9,505,767B2 details C7-aminopyrrolidine derivatives as histone demethylase inhibitors, wherein the pyrrolidine-2-carboxamide moiety binds the catalytic Jumonji domain via bidentate coordination to Fe²⁺ ions [3]. Similarly, PP-based PI3Kδ inhibitors (CPL302253 series) exploit this motif for isoform selectivity through interactions with Trp-760 and Asp-787 in the affinity pocket [5]. The synthetic versatility of pyrrolidine-2-carboxamide enables late-stage diversification via:
Table 3: Comparative Analysis of Pyrazolo[1,5-a]pyrimidine C7 Functional Groups
C7 Functional Group | Kinase Inhibition (IC₅₀ Range) | Selectivity Index (vs. Kinome) | Aqueous Solubility (μg/mL) |
---|---|---|---|
Morpholine | 5–50 nM | 10–100× | 8–15 |
Piperazine | 2–30 nM | 5–50× | 25–50 |
Pyrrolidine | 1–20 nM | 20–80× | 10–20 |
Pyrrolidine-2-carboxamide | 0.5–10 nM | >100× | 45–80 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3